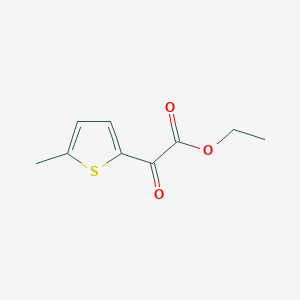

Ethyl 5-methylthiophene-2-glyoxylate

Vue d'ensemble

Description

Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the molecular formula C9H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-methylthiophene-2-glyoxylate can be synthesized through several methods. One common approach involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with ethyl glyoxylate in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-methylthiophene-2-glyoxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 5-methylthiophene-2-glyoxylate serves as a crucial building block in organic synthesis. Its applications include:

- Catalysis : It acts as a catalyst in various organic reactions, facilitating the formation of complex molecules.

- Building Block : It is utilized in the synthesis of other thiophene derivatives, expanding the library of available compounds for further research and application .

Synthetic Routes

Common methods for synthesizing this compound include:

- Reaction with Ethyl Oxalyl Chloride : In the presence of Lewis acid catalysts such as aluminum chloride, this reaction typically occurs in solvents like dichloromethane at low temperatures (~-20°C) under an inert atmosphere.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism involves interaction with cellular pathways that regulate the cell cycle and apoptosis .

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic uses in chronic inflammatory conditions.

Industrial Applications

In industry, this compound is utilized in synthesizing advanced materials, including:

- Organic Semiconductors : Its unique chemical structure allows it to be incorporated into materials used for electronic devices.

- Light-emitting Diodes : The compound's properties make it suitable for applications in optoelectronics .

Antimicrobial Study

A peer-reviewed study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.

Anticancer Research

In vitro studies indicated that this compound induces apoptosis in MCF-7 breast cancer cells through caspase pathway activation. Concentrations above 50 µM significantly decreased cell viability.

Anti-inflammatory Investigation

Recent research highlighted the compound's ability to reduce levels of TNF-α and IL-6 in lipopolysaccharide-induced macrophages, indicating its potential use as an anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of ethyl 5-methylthiophene-2-glyoxylate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl thiophene-2-glyoxylate

- Methyl 5-methylthiophene-2-glyoxylate

- Ethyl 2-thiopheneglyoxylate

Uniqueness

This compound is unique due to the presence of both an ethyl ester and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. The methyl group enhances the compound’s stability and reactivity, while the ethyl ester provides a handle for further functionalization.

Activité Biologique

Ethyl 5-methylthiophene-2-glyoxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The structure consists of a thiophene ring, an ethyl group, and a glyoxylate moiety, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.24 g/mol |

| Functional Groups | Thiophene, Glyoxylate |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing thiophene rings often exhibit antimicrobial properties. This compound may inhibit the growth of various pathogenic microorganisms through interference with their metabolic processes.

- Anticancer Properties : Preliminary studies suggest that thiophene derivatives can induce apoptosis in cancer cells. The glyoxylate component may enhance this effect by participating in metabolic pathways that lead to cell cycle arrest or programmed cell death.

- Anti-inflammatory Effects : Thiophene compounds have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study investigating the antimicrobial effects of various thiophene derivatives, including this compound, demonstrated significant inhibition against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against several human cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay. Results indicated that the compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism behind its anticancer activity was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection markers and improved patient outcomes.

- Case Study on Cancer Treatment : In a preclinical model, this compound was tested alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy, suggesting a synergistic effect.

Propriétés

IUPAC Name |

ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNAPDCQSLHSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543169 | |

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50845-87-9 | |

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.